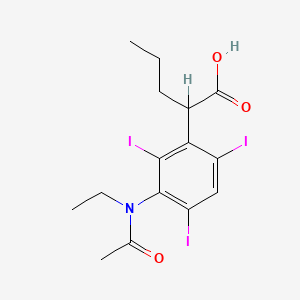
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid is a complex organic compound that features a valeric acid backbone substituted with a triiodophenyl group and an N-ethylacetamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid typically involves multiple steps:
Acetamidation: The N-ethylacetamido group is introduced via an acylation reaction, where ethylamine reacts with acetic anhydride.
Coupling Reaction: The triiodophenyl group is then coupled with valeric acid through a condensation reaction, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid can undergo various chemical reactions, including:
Oxidation: The valeric acid moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triiodophenyl group can be reduced to diiodophenyl or monoiodophenyl derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of valeric acid derivatives such as valeric aldehyde.
Reduction: Formation of diiodophenyl or monoiodophenyl valeric acid.
Substitution: Formation of substituted phenyl valeric acids with various functional groups.
Scientific Research Applications
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid involves its interaction with specific molecular targets. The triiodophenyl group can facilitate binding to proteins or enzymes, potentially inhibiting their activity. The N-ethylacetamido moiety may enhance the compound’s solubility and bioavailability, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)valeric acid
- 2-(3-(N-Ethylacetamido)-2,4,6-diiodophenyl)valeric acid
- 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)butyric acid
Uniqueness
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid is unique due to the combination of its triiodophenyl group and N-ethylacetamido moiety, which confer distinct chemical and biological properties. The presence of three iodine atoms enhances its potential for use in radiolabeling and imaging applications, while the valeric acid backbone provides a versatile platform for further chemical modifications.
Properties
CAS No. |
23217-88-1 |
|---|---|
Molecular Formula |
C15H18I3NO3 |
Molecular Weight |
641.02 g/mol |
IUPAC Name |
2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenyl]pentanoic acid |
InChI |
InChI=1S/C15H18I3NO3/c1-4-6-9(15(21)22)12-10(16)7-11(17)14(13(12)18)19(5-2)8(3)20/h7,9H,4-6H2,1-3H3,(H,21,22) |
InChI Key |
MTFCMQHMVLKUQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C(=C(C=C1I)I)N(CC)C(=O)C)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















